(+/-)-2'-Methylpropranolol Hydrochloride

β-adrenoceptor subtype selectivity pA₂ determination guinea-pig isolated tissue

(±)-2'-Methylpropranolol Hydrochloride (also designated α-methylpropranolol, ICI 77602) is a side-chain methylated derivative of propranolol belonging to the aryloxypropanolamine class of β-adrenoceptor antagonists. It is formally recognized as Nadolol EP Impurity F.

Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
CAS No. 15230-34-9
Cat. No. B055121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-2'-Methylpropranolol Hydrochloride
CAS15230-34-9
SynonymsNadolol Impurity F;  1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride;  1-(tert-Butylamino)-3-(1-naphthyloxy)-2-propanol Hydrochloride;  (RS)-2’-Methylpropranolol Hydrochloride;  1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan
Molecular FormulaC17H24ClNO2
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
InChIInChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H
InChIKeyDCMUKNVBLCCPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-2'-Methylpropranolol Hydrochloride (CAS 15230-34-9): A β-Adrenoceptor Antagonist with Differential Selectivity for Research and Analytical Procurement


(±)-2'-Methylpropranolol Hydrochloride (also designated α-methylpropranolol, ICI 77602) is a side-chain methylated derivative of propranolol belonging to the aryloxypropanolamine class of β-adrenoceptor antagonists. It is formally recognized as Nadolol EP Impurity F . Unlike the non‑selective parent propranolol, introduction of the α-methyl group imparts measurable β₂‑versus‑β₁ selectivity and alters the mechanism of receptor blockade from simple competitive antagonism to a more complex, non‑competitive interaction [1]. These pharmacological distinctions, together with its compendial impurity designation, create specific research and analytical demand that generic substitution by unmodified propranolol or other non‑selective β‑blockers cannot satisfy.

Why Generic Propranolol or Nadolol Cannot Replace (±)-2'-Methylpropranolol Hydrochloride in Specialized Research and Quality Control Workflows


Generic substitution with propranolol, nadolol, atenolol or other in‑class β‑blockers is scientifically unsound for applications requiring (±)-2'-Methylpropranolol Hydrochloride because the α-methyl substitution produces a quantitatively distinct pharmacological profile—β₂‑biased selectivity, reduced cardiac potency, and non‑competitive antagonism—that is absent in the parent and related compounds [1][2]. Furthermore, in analytical quality control of nadolol drug substance, (±)-2'-Methylpropranolol Hydrochloride is a named pharmacopeial impurity (Nadolol EP Impurity F) requiring a certified reference standard of the exact chemical identity; use of a different β‑blocker would invalidate system suitability, peak identification, and regulatory filing data .

6 Quantifiable Differentiation Dimensions for (±)-2'-Methylpropranolol Hydrochloride Relative to Closest Comparators


β₂-Selectivity Ratio Determination Using pA₂ Values on Guinea-Pig Isolated Trachea and Atria

α-Methylpropranolol demonstrates measurable β₂‑versus‑β₁ selectivity, quantified by the difference in pA₂ values obtained on guinea‑pig trachea (β₂‑predominant) versus atria (β₁‑predominant) with fenoterol as agonist. The pA₂ on trachea is 8.24 and on atria is 7.56, yielding a selectivity ratio of 4.8‑fold (antilog of ΔpA₂ = 0.68) [1]. In contrast, propranolol tested under comparable conditions (same laboratory, same tissue preparations, fenoterol/noradrenaline agonists) shows a β₂:β₁ selectivity ratio of only 2.75, i.e., essentially non‑selective [2]. This makes α-methylpropranolol approximately 1.7‑fold more β₂‑selective than propranolol.

β-adrenoceptor subtype selectivity pA₂ determination guinea-pig isolated tissue fenoterol agonism

Reduced Cardiac β-Adrenoceptor Blockade Potency In Vivo Relative to Propranolol

In anaesthetized dogs, α-methylpropranolol shifts isoprenaline dose‑response curves for positive inotropic and chronotropic responses with pA₂ values of 6.34 and 6.59, respectively; the Schild plot slopes are significantly less than 1.0, indicating a departure from simple competitive antagonism [1]. For reference, propranolol tested on isolated guinea‑pig atria under isoprenaline stimulation yields a competitive pA₂ of 8.21 (slope ≈ 1.0) [2]. Although a cross‑study comparison, the approximately 40‑ to 70‑fold lower cardiac pA₂ of α-methylpropranolol (ΔpA₂ ≈ 1.6–1.9 log units) is consistent with the in‑vivo finding that α-methylpropranolol is markedly less potent than propranolol in antagonising cardiac responses to isoprenaline [3].

β-adrenoceptor antagonism in vivo cardiac chronotropy and inotropy anaesthetized dog model pA₂ determination

Non-Competitive Mechanism of β-Adrenoceptor Blockade Distinguished from Propranolol

Schild analysis of α-methylpropranolol on guinea‑pig isolated trachea (contracted with carbachol, isoprenaline as agonist) yields a slope of less than 1.0 [1]. Similarly, in anaesthetized dogs the slopes of the Schild plots for cardiac β-blockade (inotropic and chronotropic) are 0.77 and 0.61, both significantly less than 1.0 [2]. In contrast, propranolol consistently exhibits Schild slopes not significantly different from unity under comparable conditions, indicative of classical competitive, reversible antagonism [3]. A Schild slope below 1.0 is the quantitative hallmark of a departure from simple competitive antagonism and implies a more complex receptor interaction (e.g., allosteric modulation, irreversible binding component, or interaction with multiple receptor states).

Schild analysis non-competitive antagonism β-adrenoceptor pharmacology mechanism of action

Oculoselectivity: Differential Inhibition of Ciliary Process vs. Cardiac β-Adrenoceptors

In a biochemical screen of β-adrenoceptor antagonists for oculoselectivity (defined as preferential inhibition of β-adrenoceptor‑stimulated adenylate cyclase in rabbit and human ciliary process versus heart), α-methylpropranolol, IPS 339, and ICI 118,551 demonstrated a high degree of oculoselectivity, whereas propranolol, timolol, atenolol, practolol, butoxamine, and seven other agents showed either modest or no oculoselectivity [1]. This study directly classifies α-methylpropranolol alongside established β₂‑selective antagonists (ICI 118,551) and separates it categorically from the non‑selective β-blockers propranolol and timolol.

oculoselectivity ciliary process adenylate cyclase glaucoma research β₂-selective antagonist

Pharmacopeial Identity as Nadolol EP Impurity F: Certified Reference Standard for Regulatory Analytical Methods

(±)-2'-Methylpropranolol Hydrochloride is explicitly designated as Nadolol EP Impurity F (also Nadolol USP Related Compound F) by both the European Pharmacopoeia and the United States Pharmacopeia [1]. It is supplied as a certified reference standard with defined purity (typically ≥95% by HPLC), accompanied by orthogonal characterisation data (HPLC retention time, ¹H‑NMR, mass spectrum, IR) and content assignment traceable to the pharmacopeial monograph . In contrast, generic propranolol, atenolol, or other β‑blockers lack this specific pharmacopeial impurity designation and cannot be substituted for Nadolol Impurity F in system suitability tests, analytical method validation (AMV), or ANDA/NDA quality control modules.

pharmaceutical impurity standard Nadolol EP Impurity F HPLC system suitability ANDA regulatory filing

Weaker Respiratory Smooth Muscle β-Blockade Compared with Propranolol: A Bronchial Sparing Profile

In anaesthetized dogs, α-methylpropranolol produced a markedly weaker blockade of isoprenaline‑induced bronchodilatation (measured as reduction in pulmonary airway resistance) than that previously reported for propranolol under identical experimental conditions [1]. While the parent propranolol non‑selectively blocks both cardiac and bronchial β-adrenoceptors at similar concentrations, α-methylpropranolol displays a functional dissociation: it retains measurable β₂‑antagonism on tracheal smooth muscle in vitro (pA₂ = 8.24) yet exhibits reduced blockade of respiratory smooth muscle in the integrated in‑vivo setting [2]. This profile—potent in‑vitro tracheal β₂-blockade combined with attenuated in‑vivo bronchial blockade—distinguishes α-methylpropranolol from propranolol and suggests differential tissue accessibility or receptor subtype selectivity not captured by isolated tissue pA₂ alone.

bronchial β₂-adrenoceptor respiratory smooth muscle anaesthetized dog pulmonary airway resistance

High-Value Research and Industrial Application Scenarios for (±)-2'-Methylpropranolol Hydrochloride


β-Adrenoceptor Subtype Classification in Isolated Tissue Pharmacology

Investigators performing Schild analysis or pA₂ determination to classify β-adrenoceptor subtypes in novel tissue preparations can use (±)-2'-Methylpropranolol Hydrochloride as a β₂‑biased antagonist probe. Its documented trachea‑vs.‑atria pA₂ differential (8.24 vs. 7.56; 4.8‑fold β₂ selectivity) enables rank‑order comparison with fully selective standards (ICI 118,551, atenolol) and non‑selective controls (propranolol, selectivity ratio 2.75) [1]. The compound’s non‑competitive Schild slope (<1.0) additionally provides a mechanistic control distinct from the purely competitive antagonists, allowing experimental dissection of receptor reserve and coupling efficiency [2].

Ocular Pharmacology and Glaucoma Drug Discovery Programmes

In preclinical glaucoma research, (±)-2'-Methylpropranolol Hydrochloride is one of a limited set of compounds (alongside IPS 339 and ICI 118,551) with demonstrated high oculoselectivity—preferential inhibition of ciliary process β-adrenoceptor‑stimulated adenylate cyclase over cardiac adenylate cyclase—validated in both rabbit and human tissues [1]. This makes it a valuable tool compound for structure‑activity relationship (SAR) studies aimed at developing ocular hypotensive agents with reduced systemic cardiac β-blockade. Timolol and propranolol, which lack oculoselectivity, cannot serve as positive controls in such programmes [1].

Pharmaceutical Quality Control and ANDA Regulatory Filings for Nadolol

Quality control laboratories performing impurity profiling of nadolol drug substance or drug product must procure (±)-2'-Methylpropranolol Hydrochloride as the certified reference standard for Nadolol EP Impurity F (also USP Related Compound F). The standard is used for HPLC system suitability testing, relative retention time marking, peak identification, and quantification in stability studies [1]. Regulatory submissions (ANDA, NDA, DMF) require impurity characterisation data generated with the exact pharmacopeial reference standard; use of any non‑designated β-blocker would violate ICH Q3A/Q3B guidelines and lead to a refusal‑to‑file decision [2].

In‑Vivo Cardiovascular Models Requiring Attenuated Cardiac β-Blockade

For in‑vivo pharmacological studies in anaesthetized animals where the experimental objective requires β-adrenoceptor blockade at vascular or tracheal sites but minimisation of cardiac suppression (e.g., investigations of peripheral vascular β-receptor function, bronchial reactivity models), (±)-2'-Methylpropranolol Hydrochloride offers a quantifiably reduced cardiac potency profile. Its in‑vivo cardiac pA₂ values (6.34–6.59) are approximately 40‑ to 70‑fold lower than the typical cardiac pA₂ of propranolol (≈8.2), predicting a substantially wider separation between vascular/tracheal and cardiac β-blockade doses [1][2]. This property is unique among commercially available propranolol congeners and cannot be replicated by simply dose‑adjusting propranolol, which maintains a fixed cardiac‑to‑vascular potency ratio.

Quote Request

Request a Quote for (+/-)-2'-Methylpropranolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.